molecular formula C11H12INO4 B13498428 N-Acetyl-3-iodo-L-tyrosine

N-Acetyl-3-iodo-L-tyrosine

Cat. No.: B13498428
M. Wt: 349.12 g/mol
InChI Key: IVMIEKMLDYZRFB-VIFPVBQESA-N
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Description

N-Acetyl-3-iodo-L-tyrosine is a modified amino acid derived from L-tyrosine, an essential building block for proteins in the human body. This compound is characterized by the addition of an acetyl group to the nitrogen atom and an iodine atom at the third position of the tyrosine ring. These modifications enhance its solubility and stability, making it more bioavailable than its unmodified counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3-iodo-L-tyrosine typically involves the acetylation of L-tyrosine followed by iodination. The acetylation process is carried out using acetic anhydride in the presence of a base such as pyridine. The iodination is achieved using iodine and a suitable oxidizing agent like sodium iodate .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-3-iodo-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Acetyl-3-iodo-L-tyrosine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Incorporated into proteins to study protein structure and function.

    Medicine: Investigated for its potential in neurotherapy and cognitive enhancement due to its role in neurotransmitter production.

    Industry: Utilized in the development of novel materials and biocatalysts

Mechanism of Action

N-Acetyl-3-iodo-L-tyrosine is converted back into L-tyrosine in the body, which then undergoes a series of biochemical transformations to produce vital neurotransmitters such as dopamine, norepinephrine, and epinephrine. This cascade is crucial for maintaining catecholamine levels, which influence mental health, cognition, and behavior . Additionally, the iodine atom plays a role in thyroid hormone synthesis, impacting metabolic processes .

Comparison with Similar Compounds

Uniqueness: N-Acetyl-3-iodo-L-tyrosine stands out due to its enhanced solubility and stability, making it more bioavailable and effective in various applications. The presence of both the acetyl and iodine groups allows it to participate in unique biochemical pathways, offering advantages in research and therapeutic contexts .

Properties

Molecular Formula

C11H12INO4

Molecular Weight

349.12 g/mol

IUPAC Name

(2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid

InChI

InChI=1S/C11H12INO4/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17)/t9-/m0/s1

InChI Key

IVMIEKMLDYZRFB-VIFPVBQESA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O

Origin of Product

United States

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